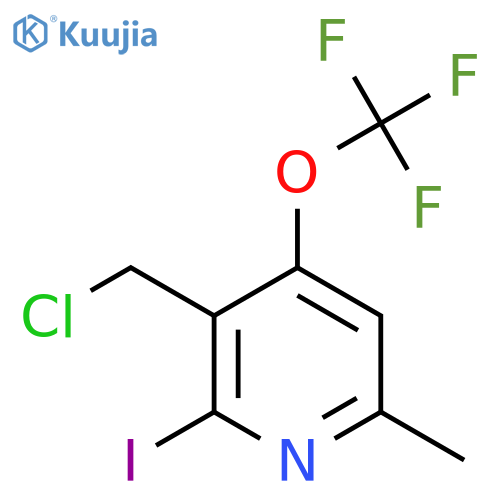Cas no 1805935-16-3 (3-(Chloromethyl)-2-iodo-6-methyl-4-(trifluoromethoxy)pyridine)

3-(Chloromethyl)-2-iodo-6-methyl-4-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Chloromethyl)-2-iodo-6-methyl-4-(trifluoromethoxy)pyridine
-
- インチ: 1S/C8H6ClF3INO/c1-4-2-6(15-8(10,11)12)5(3-9)7(13)14-4/h2H,3H2,1H3
- InChIKey: BWNJMMKQGBIRSO-UHFFFAOYSA-N
- ほほえんだ: IC1=C(CCl)C(=CC(C)=N1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 217
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 22.1
3-(Chloromethyl)-2-iodo-6-methyl-4-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029093046-1g |
3-(Chloromethyl)-2-iodo-6-methyl-4-(trifluoromethoxy)pyridine |
1805935-16-3 | 97% | 1g |
$1,490.00 | 2022-04-01 |
3-(Chloromethyl)-2-iodo-6-methyl-4-(trifluoromethoxy)pyridine 関連文献
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
3-(Chloromethyl)-2-iodo-6-methyl-4-(trifluoromethoxy)pyridineに関する追加情報
Introduction to 3-(Chloromethyl)-2-iodo-6-methyl-4-(trifluoromethoxy)pyridine (CAS No. 1805935-16-3)
3-(Chloromethyl)-2-iodo-6-methyl-4-(trifluoromethoxy)pyridine (CAS No. 1805935-16-3) is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. Its unique structural features, combining a pyridine core with functional groups such as a chloromethyl group, an iodo substituent, a methyl group, and a trifluoromethoxy group, make it a valuable intermediate in the synthesis of various bioactive molecules.
The compound’s molecular structure imparts distinct reactivity patterns, making it particularly useful in the development of novel therapeutic agents. The presence of the chloromethyl group allows for nucleophilic substitution reactions, while the iodo substituent facilitates cross-coupling reactions such as Suzuki or Sonogashira couplings. Additionally, the trifluoromethoxy group enhances lipophilicity and metabolic stability, which are critical factors in drug design.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives. Specifically, compounds containing trifluoromethoxy groups have shown promise in treating neurological disorders, cancer, and inflammatory diseases due to their ability to modulate enzyme activity and receptor binding. The synthesis of 3-(Chloromethyl)-2-iodo-6-methyl-4-(trifluoromethoxy)pyridine provides a strategic platform for generating structurally diverse analogs with enhanced pharmacological properties.
One of the most compelling applications of this compound is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases. By leveraging the reactivity of the chloromethyl and iodo groups, researchers can design molecules that selectively inhibit aberrant kinase activity. For instance, recent studies have demonstrated that pyridine-based inhibitors can disrupt tumor growth by targeting specific kinases involved in cancer progression.
Furthermore, the agrochemical industry has recognized the potential of this compound as a precursor for novel pesticides. Pyridine derivatives are widely used in crop protection due to their efficacy against pests and weeds. The introduction of fluorinated moieties, such as the trifluoromethoxy group, can improve the bioavailability and environmental persistence of agrochemicals, leading to more effective pest control solutions.
The synthetic pathways for 3-(Chloromethyl)-2-iodo-6-methyl-4-(trifluoromethoxy)pyridine have been optimized to ensure high yields and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions and metal-mediated functionalization have been employed to construct the desired framework efficiently. These methodologies align with contemporary trends in green chemistry, emphasizing sustainable and scalable synthesis processes.
Recent advances in computational chemistry have also contributed to the understanding of how structural modifications influence biological activity. Molecular modeling studies indicate that small changes in the electronic environment around the chloromethyl, iodo, and trifluoromethoxy groups can significantly alter binding affinity to biological targets. This knowledge is being exploited to rationally design next-generation compounds with improved therapeutic profiles.
The versatility of 3-(Chloromethyl)-2-iodo-6-methyl-4-(trifluoromethoxy)pyridine extends beyond pharmaceuticals and agrochemicals. It serves as a building block for materials science applications, particularly in the development of organic electronic components. The electron-withdrawing nature of fluorine atoms enhances charge transport properties, making these compounds suitable for use in semiconductors and optoelectronic devices.
In conclusion, 3-(Chloromethyl)-2-iodo-6-methyl-4-(trifluoromethoxy)pyridine represents a cornerstone molecule in modern chemical research. Its unique combination of functional groups enables diverse applications across multiple industries. As our understanding of molecular interactions deepens, this compound will continue to play a pivotal role in shaping future advancements in medicine and technology.
1805935-16-3 (3-(Chloromethyl)-2-iodo-6-methyl-4-(trifluoromethoxy)pyridine) 関連製品
- 2680548-63-2(1-[2-Acetamido-3-(methylsulfanyl)propanoyl]pyrrolidine-3-carboxylic acid)
- 1038279-20-7((2-chlorophenyl)methyl3-(methylsulfanyl)propylamine)
- 1164541-52-9((E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide)
- 2320725-82-2(1-{3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione)
- 58336-25-7(7-amino-1-methyl-1,2-dihydroquinolin-2-one)
- 1340466-61-6(tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate)
- 1361490-46-1(2-Methoxy-5-(2,3,4-trichlorophenyl)nicotinaldehyde)
- 1207035-16-2(3-(benzenesulfonyl)-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenylpropanamide)
- 2034519-56-5(methyl 4-{1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-ylcarbamoyl}benzoate)
- 1355224-41-7(6-Fluoro-2-(hydroxymethyl)chroman-4-ol)




